molecular formula C13H8O3 B092531 2-Methylnaphtho[1,2-b]furan-4,5-dione CAS No. 17112-93-5

2-Methylnaphtho[1,2-b]furan-4,5-dione

Cat. No.: B092531
CAS No.: 17112-93-5
M. Wt: 212.2 g/mol
InChI Key: HVBUAWKAICAILW-UHFFFAOYSA-N
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Description

6-Fluoro-DL-Tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the 6th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-DL-Tryptophan typically involves the fluorination of tryptophan derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 6-Fluoro-DL-Tryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-DL-Tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Fluoro-DL-Tryptophan involves its role as a serotonin synthesis inhibitor. By competing with tryptophan for binding to albumin and passage through the blood-brain barrier, it effectively reduces the synthesis of serotonin in the brain. This property makes it a valuable tool for studying the serotoninergic system and its associated pathways .

Comparison with Similar Compounds

    5-Fluoro-DL-Tryptophan: Another fluorinated

Properties

CAS No.

17112-93-5

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

2-methylbenzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3

InChI Key

HVBUAWKAICAILW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Synonyms

2-Methylnaphtho[1,2-b]furan-4,5-dione

Origin of Product

United States

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